molecular formula C20H23N3O3 B12744295 Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- CAS No. 84138-41-0

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-

Cat. No.: B12744295
CAS No.: 84138-41-0
M. Wt: 353.4 g/mol
InChI Key: XXXPDMJCKWPLNJ-UHFFFAOYSA-N
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Description

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- is a complex organic compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The unique structure of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl- is unique compared to other benzimidazole derivatives due to the presence of the p-methoxyphenoxy and morpholinomethyl groups. These functional groups enhance its biological activity and specificity. Similar compounds include:

This detailed article provides a comprehensive overview of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-morpholinomethyl-, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

84138-41-0

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

4-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]morpholine

InChI

InChI=1S/C20H23N3O3/c1-24-16-6-8-17(9-7-16)26-14-20-21-18-4-2-3-5-19(18)23(20)15-22-10-12-25-13-11-22/h2-9H,10-15H2,1H3

InChI Key

XXXPDMJCKWPLNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CN4CCOCC4

Origin of Product

United States

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